molecular formula C20H18FN3O2S B2510356 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034322-63-7

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2510356
CAS No.: 2034322-63-7
M. Wt: 383.44
InChI Key: SYTLAAVUDMSLDU-UHFFFAOYSA-N
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Description

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic molecule that combines a piperazine ring with fluorophenyl and thiazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: can be compared with other similar compounds, such as:

    (4-(4-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its pharmacological properties.

    (4-(4-Methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Contains a methyl group instead of fluorine, potentially altering its binding affinity and activity.

    (4-(4-Nitrophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: The nitro group can significantly change the electronic properties and reactivity of the compound.

These comparisons highlight the unique aspects of This compound , particularly its fluorine atom, which can enhance its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-16-3-5-17(6-4-16)23-10-12-24(13-11-23)19(25)15-1-7-18(8-2-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTLAAVUDMSLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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